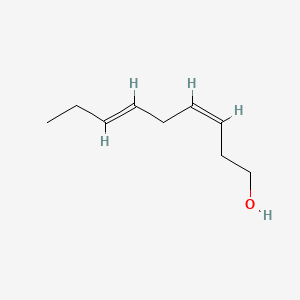

3,6-Nonadien-1-ol, (6Z)-

CAS No.: 186906-32-1

Cat. No.: VC16958495

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 186906-32-1 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | (3Z,6E)-nona-3,6-dien-1-ol |

| Standard InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6- |

| Standard InChI Key | PICGPEBVZGCYBV-FDTUMDBZSA-N |

| Isomeric SMILES | CC/C=C/C/C=C\CCO |

| Canonical SMILES | CCC=CCC=CCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,6-Nonadien-1-ol, (3E,6Z)-, belongs to the fatty alcohol class, featuring a hydroxyl group at the first carbon and conjugated double bonds at positions 3 (E-configuration) and 6 (Z-configuration). The IUPAC name is (3E,6Z)-nona-3,6-dien-1-ol, with the CAS Registry Number 56805-23-3 . The double bond geometry critically influences its reactivity and sensory properties, as the E,Z configuration enhances volatility and aroma intensity compared to other stereoisomers .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 140.22 g/mol | |

| Boiling Point | 231.61 °C (predicted) | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.2 (estimated) | |

| Flash Point | 93.3 °C |

The compound’s relatively low boiling point and moderate hydrophobicity (Log Kow) suggest suitability for applications requiring controlled release, such as fragrances . Its conjugated diene system enables participation in Diels-Alder reactions, while the hydroxyl group permits esterification and oxidation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Wittig reaction is a common method for synthesizing 3,6-Nonadien-1-ol, (3E,6Z)-. Using hexanal and a phosphonium ylide derived from 3-penten-1-yl triphenylphosphonium bromide, the reaction proceeds under basic conditions (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran. Typical yields range from 65–75%, with stereochemical control achieved through ylide preparation and reaction temperature modulation.

Alternative routes include hydroformylation of 1,5-hexadiene using rhodium catalysts, followed by hydrogenation. This method, while efficient, requires high-pressure equipment (10–15 bar) and temperatures of 80–100°C.

Industrial Manufacturing

Commercial production employs continuous flow reactors to optimize selectivity and yield. A patented process involves:

-

Hydroformylation: 1,5-Hexadiene reacts with syngas () under rhodium catalysis.

-

Reduction: The resulting aldehyde is hydrogenated using palladium on carbon.

-

Fractional Distillation: Purification achieves >98% enantiomeric purity.

Scalability challenges include managing exothermic reactions and minimizing isomerization during distillation. Recent advances in enzymatic catalysis using alcohol dehydrogenases show promise for greener production .

Applications in Fragrance and Flavor Industries

Olfactory Characteristics

3,6-Nonadien-1-ol, (3E,6Z)-, is prized for its fresh, green odor reminiscent of cucumbers and melons. Odor detection thresholds are exceptionally low (0.1–0.5 ppb in air), making it effective in trace concentrations . Comparative analysis with related compounds reveals its superiority in longevity and diffusion:

| Compound | Odor Description | Threshold (ppb) |

|---|---|---|

| (3E,6Z)-3,6-Nonadien-1-ol | Green, cucumber | 0.2 |

| (2E,6Z)-2,6-Nonadien-1-ol | Violet leaf, metallic | 0.8 |

| 1-Hexanol | Herbaceous, woody | 50 |

Formulation Use

The compound constitutes 0.01–0.1% of premium perfumes, often paired with cis-3-hexenol and β-ionone to enhance freshness. In functional fragrances (e.g., detergents), microencapsulation in cyclodextrins mitigates volatility losses during storage.

Biological Activity and Pharmacokinetics

Olfactory Receptor Interactions

In vitro studies using human OR2J3 receptors expressed in HEK293 cells demonstrate dose-dependent activation by 3,6-Nonadien-1-ol, (3E,6Z)-, with an EC₅₀ of 1.2 µM . This receptor is implicated in detecting green odorants, explaining the compound’s perceptual salience.

Metabolic Pathways

Rat hepatocyte assays indicate rapid oxidation to 3,6-nonadienal via alcohol dehydrogenase (ADH1B), followed by glutathione conjugation. Elimination half-life is 2.3 hours, with 90% excreted as mercapturic acid derivatives within 24 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume